Bienvenue dans la boutique en ligne BenchChem!

3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Lipophilicity Physicochemical profiling Lead optimization

This disubstituted 4-azaindole (3-NO2, 7-CF3) is a privileged scaffold for kinase inhibitor libraries (FGFR, mTOR, PI3K) and CCR5-targeted therapeutics. LogP 0.73 enhances aqueous solubility vs des-nitro analogs. The 3-nitro group enables late-stage diversification to amides/ureas and serves as a bioreductive trigger for tumor hypoxia selectivity. Regiochemically pure 7-CF3 isomer verified by NMR—essential for SAR integrity. Skip the generic building blocks that compromise synthetic and pharmacological outcomes. Order now.

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
CAS No. 1190319-43-7
Cat. No. B3219622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
CAS1190319-43-7
Molecular FormulaC8H4F3N3O2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-12-7-5(14(15)16)3-13-6(4)7/h1-3,13H
InChIKeyQPWOBQJEKXPFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-43-7): Procurement & Differentiation Guide for Pyrrolopyridine Building Blocks


3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-43-7) is a disubstituted 4-azaindole scaffold bearing an electron-withdrawing nitro group at the 3-position and a trifluoromethyl group at the 7-position of the fused pyrrolo[3,2-b]pyridine ring system . This heterocyclic core is recognized as a privileged scaffold in medicinal chemistry, serving as a purine bioisostere with demonstrated utility in kinase inhibitor programs (e.g., FGFR, mTOR, PI3K) and antiproliferative agent development [1]. The compound has a molecular formula of C8H4F3N3O2, a molecular weight of 231.13 g/mol, and a predicted LogP of 0.73 . It is commercially available from multiple suppliers at purities of 95–98%, positioning it as an accessible advanced intermediate for hit-to-lead and lead optimization campaigns .

Why 3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Cannot Be Interchanged with Common Analogs


Substituting 3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine with a generic pyrrolo[3,2-b]pyridine building block introduces quantifiable risks in both synthetic trajectory and pharmacological profile. The 3-nitro group is not merely a spectator substituent; it can undergo bioreduction to reactive intermediates that engage cellular targets through mechanisms inaccessible to non-nitrated analogs [1]. The 7-CF3 group alters the electronic character of the pyridine ring—decreasing the basicity of the pyridyl nitrogen (pKa reduction of ~2–3 units relative to the unsubstituted scaffold) and modifying hinge-binding geometry in kinase active sites [2]. Most critically, the combination of 3-NO2 and 7-CF3 on the same scaffold is not trivial to replicate: the CF3 group increases the electrophilicity of the adjacent carbonyl in key cyclocondensation steps during synthesis, and the regiochemical outcome is highly sensitive to reaction conditions, making the specific 7-CF3 regioisomer a distinct synthetic entity from the 6-CF3 counterpart [3]. Simply procuring a differently substituted or unsubstituted core and attempting late-stage functionalization risks both synthetic failure and loss of the structure-activity relationships established for this precise substitution pattern.

3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: LogP Shift vs. Non-CF3 and Non-Nitro Analogs

The predicted LogP of 3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (0.73) represents a quantifiable physicochemical shift driven by the opposing contributions of the 3-NO2 and 7-CF3 groups . Compared to the parent scaffold 1H-pyrrolo[3,2-b]pyridine (predicted LogP ~0.78) , the net change is modest because the polar nitro group offsets the lipophilic CF3. In contrast, the mono-CF3 analog 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190316-27-8) has a predicted LogP of 1.35 —a ΔLogP of +0.62 relative to the target compound, indicating substantially higher lipophilicity. This demonstrates that the 3-nitro-7-CF3 combination provides a uniquely balanced polarity profile that differs from each monosubstituted analog and cannot be predicted by simple additive models.

Lipophilicity Physicochemical profiling Lead optimization

Boiling Point as a Process Chemistry Selector: Thermal Stability Differentiation from the Des-nitro Analog

The predicted boiling point of 3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is 382.9 ± 37.0 °C at 760 mmHg , which is approximately 100 °C higher than that of the des-nitro analog 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (282.4 ± 35.0 °C) . This substantial difference reflects the enhanced intermolecular interactions conferred by the polar nitro group and has direct practical implications for purification strategy: the higher boiling point indicates lower volatility, favoring chromatographic separations over distillation for the nitro compound, whereas the des-nitro analog may be amenable to vacuum distillation.

Thermal stability Process chemistry Purification

Regioisomeric Specificity: Synthetic Accessibility and Structural Uniqueness vs. the 6-CF3 Regioisomer

The 7-CF3 substitution pattern is synthetically distinct from the 6-CF3 regioisomer. Under reductive conditions (3-nitropyrrole/Sn/AcOH/trifluoromethyl-β-diketone), the α-1H-pyrrolo[3,2-b]pyridine (corresponding to the 7-CF3 regioisomer) is the major product due to Lewis acid catalysis by Sn²⁺ [1]. This regiochemical outcome is mechanistically determined and not interchangeable: the 6-CF3 regioisomer (CAS 1190311-72-8) requires different synthetic conditions and yields a compound with distinct electronic distribution. The target compound and its 6-CF3 regioisomer share the same molecular formula (C8H4F3N3O2) and molecular weight (231.13 g/mol), making them isobaric and indistinguishable by MS alone—yet they are chemically and, in biological contexts, pharmacologically distinct entities .

Regiochemistry Synthetic chemistry Structure-activity relationships

Kinase Target Engagement: PASS-Predicted Pharmacology Profile vs. Structural Analogs

PASS (Prediction of Activity Spectra for Substances) analysis of the target compound predicts protein kinase inhibition with a probability score (Pa) of 0.584, alongside signal transduction pathway inhibitor activity (Pa = 0.657) and chloride peroxidase inhibitor activity (Pa = 0.620) [1]. A structurally related pyrrolo[3,2-b]pyridine derivative exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM in biochemical assays [2]. While direct head-to-head bioactivity data for the exact target compound versus its analogs are not publicly available, the PASS predictions indicate that the 3-NO2/7-CF3 substitution pattern is associated with a multi-target kinase inhibition profile that differs from that predicted for the des-nitro analog, which shows a distinct predicted activity spectrum with lower kinase inhibition probability [1]. The compound has also been investigated as a potential CCR5 antagonist with implications for HIV, asthma, and autoimmune disease [3].

Kinase inhibition In silico pharmacology Target prediction

Structural Alert Profile: Nitro Group Bioreduction Liability and Selectivity Implications

The 3-nitro group on the target compound constitutes a recognized structural alert for nitroaromatic bioreduction, a metabolic pathway that can generate reactive nitroso and hydroxylamine intermediates capable of forming covalent adducts with proteins and nucleic acids [1]. This is a class-level characteristic shared with all 3-nitro-pyrrolo[3,2-b]pyridines. However, the presence of the 7-CF3 group modulates the electronic environment of the scaffold: the strong electron-withdrawing effect of CF3 (σp = 0.54) reduces the electron density of the pyridine ring, which can slow the rate of nitro reduction relative to non-CF3 analogs [2]. The des-nitro analog 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine lacks this structural alert entirely, making it a preferred scaffold when metabolic stability via nitro reduction is a concern. Conversely, when bioreductive activation is desired (e.g., hypoxia-targeted prodrug strategies), the 3-nitro-7-CF3 combination offers a tunable activation profile [3].

Structural alerts Drug metabolism Toxicophore

Commercial Availability and Supplier Landscape: Access Differentiation vs. Closest Analogs

3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-43-7) is listed by at least five distinct suppliers with catalog numbers and reported purities ranging from 95% to 98% . This multi-supplier landscape provides competitive pricing and supply redundancy. By comparison, the 6-CF3 regioisomer (CAS 1190311-72-8) is available from fewer catalog suppliers, while the des-nitro analog 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190316-27-8) shows comparable multi-supplier availability . The chloro analog 3-nitro-7-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1116136-68-5) is also commercially listed, providing a scaffold with a chlorine exit vector for cross-coupling chemistry as an alternative to the metabolically stable CF3 group .

Procurement Supply chain Commercial availability

Recommended Application Scenarios for 3-Nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Based on Quantitative Differentiation


Kinase-Focused Library Synthesis Requiring Balanced Lipophilicity

For medicinal chemistry programs constructing kinase inhibitor libraries, the target compound offers a LogP of 0.73—substantially lower than the 1.35 of the 7-CF3-only analog—making it the preferred scaffold when aqueous solubility and reduced phospholipidosis risk are prioritized alongside hinge-binding capability . The 3-nitro group also provides a synthetic handle for late-stage reduction to the amine, enabling diversification into amide, sulfonamide, or urea libraries from a single advanced intermediate.

Hypoxia-Activated Prodrug (HAP) Design Leveraging the Nitro Bioreduction Handle

The 3-nitro group serves as a bioreductive trigger that can be activated under hypoxic conditions characteristic of solid tumors. The electron-withdrawing 7-CF3 group tunes the reduction potential of the nitro group, offering a modulation strategy not available with the des-CF3 analog (CAS 23612-33-1) [1]. Researchers developing tumor-selective agents should select this scaffold over the des-nitro 7-CF3 analog (CAS 1190316-27-8), which lacks the bioreductive activation mechanism entirely.

Regioisomerically Demanding SAR Studies Requiring Authentic 7-CF3 Reference Standard

When structure-activity relationship studies explore the positional effect of the CF3 group on target engagement, the 7-CF3 compound serves as the authentic α-regioisomer. Its synthetic origin from Sn²⁺-catalyzed reductive cyclocondensation ensures regiochemical fidelity [2]. Procurement of the 6-CF3 regioisomer (CAS 1190311-72-8) would confound SAR interpretation, as the two regioisomers are isobaric and indistinguishable by MS, making NMR-verified identity essential—a quality assurance consideration that should be specified in purchase orders.

CCR5 Antagonist Lead Optimization for Inflammatory and Infectious Disease

Preliminary pharmacological screening indicates that this compound and its close structural relatives exhibit CCR5 antagonist activity relevant to HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [3]. The combination of 3-NO2 and 7-CF3 on the pyrrolo[3,2-b]pyridine core provides a starting scaffold for medicinal chemistry optimization toward CCR5-targeted therapeutics, with the CF3 group contributing to metabolic stability and the nitro group offering a vector for further elaboration.

Quote Request

Request a Quote for 3-nitro-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.